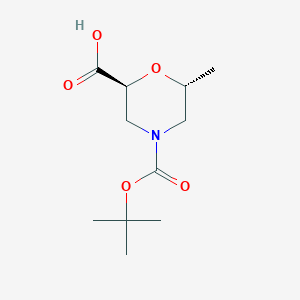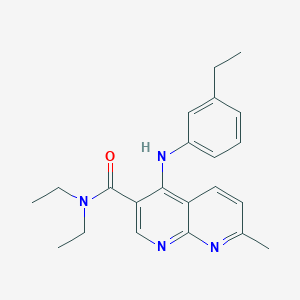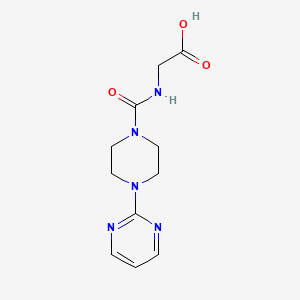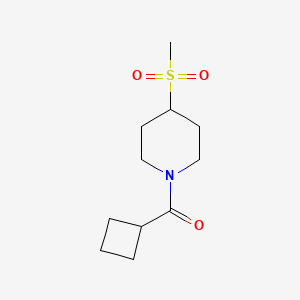![molecular formula C19H27N3O3S B2601417 N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 1424237-45-5](/img/structure/B2601417.png)
N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis, lupus, and rheumatoid arthritis.
作用機序
N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide targets the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can block the downstream signaling of these cytokines, which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis and lupus. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IFN-γ, in human immune cells. These effects suggest that N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide could be an effective treatment for autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound has also been shown to have a short half-life and low bioavailability, which may limit its effectiveness in clinical settings.
将来の方向性
Several future directions for research on N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in animal models of autoimmune diseases
2. Clinical trials to evaluate the safety and effectiveness of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide in humans with autoimmune diseases
3. Development of new formulations or delivery methods to improve the bioavailability and half-life of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
4. Investigation of the potential use of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide in combination with other drugs for the treatment of autoimmune diseases
5. Exploration of the role of TYK2 in other disease pathways and the potential use of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide in these contexts.
合成法
The synthesis of N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps, including the reaction of tert-butyl cyanomethyl ether with 4-chlorobenzonitrile to form N-tert-butyl-N-(cyanomethyl)-4-chlorobenzamide. This intermediate is then reacted with 4-methylpiperidine and sulfonyl chloride to yield the final product, N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
科学的研究の応用
N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, this compound has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis and lupus.
特性
IUPAC Name |
N-tert-butyl-N-(cyanomethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-15-9-12-21(13-10-15)26(24,25)17-7-5-16(6-8-17)18(23)22(14-11-20)19(2,3)4/h5-8,15H,9-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURRXFMFHONABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-aminopropyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2601334.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)


![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)